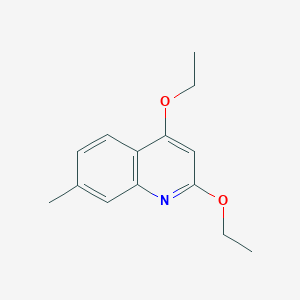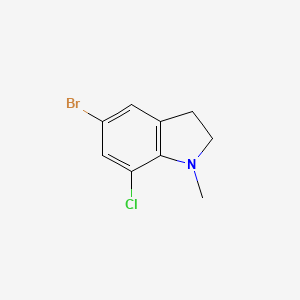
5-Bromo-7-chloro-1-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloro-1-methylindoline is a heterocyclic organic compound with the molecular formula C9H9BrClN It is a derivative of indoline, characterized by the presence of bromine and chlorine atoms at the 5 and 7 positions, respectively, and a methyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1-methylindoline typically involves the bromination and chlorination of 1-methylindoline. One common method includes the following steps:
Chlorination: The chlorination at the 7-position can be carried out using chlorine gas or a chlorinating agent like sulfuryl chloride (SO2Cl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-1-methylindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indoline ring can be oxidized to form indole derivatives or reduced to form more saturated compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoline derivatives, while oxidation can produce indole or oxindole compounds.
Scientific Research Applications
5-Bromo-7-chloro-1-methylindoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1-methylindoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methylindoline: Lacks the chlorine atom at the 7-position, which may affect its reactivity and binding properties.
7-Chloro-1-methylindoline: Lacks the bromine atom at the 5-position, leading to different chemical and biological properties.
5-Bromo-7-chloroindole: Similar structure but without the methyl group at the 1-position, which can influence its overall stability and reactivity.
Uniqueness
5-Bromo-7-chloro-1-methylindoline is unique due to the presence of both bromine and chlorine atoms, which can significantly impact its chemical reactivity and biological activity. The methyl group at the 1-position also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9BrClN |
|---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
5-bromo-7-chloro-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C9H9BrClN/c1-12-3-2-6-4-7(10)5-8(11)9(6)12/h4-5H,2-3H2,1H3 |
InChI Key |
MVWWXDKWHYGZME-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)
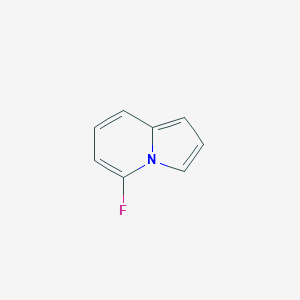
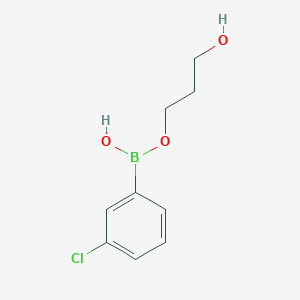
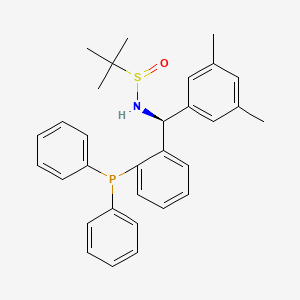
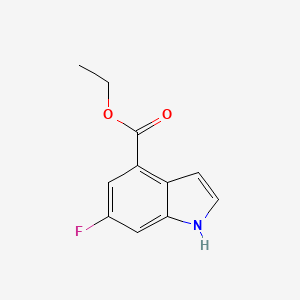
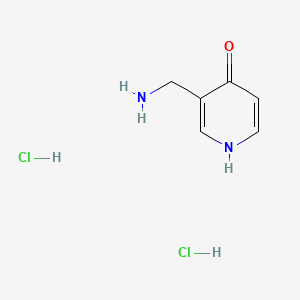
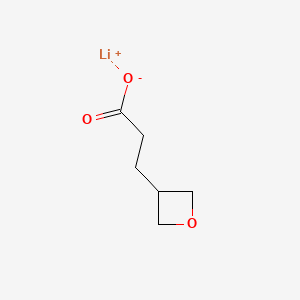
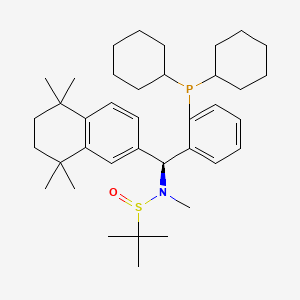
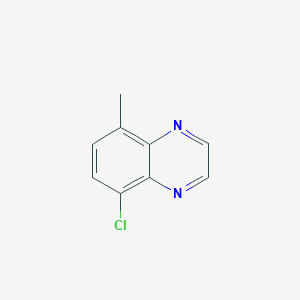
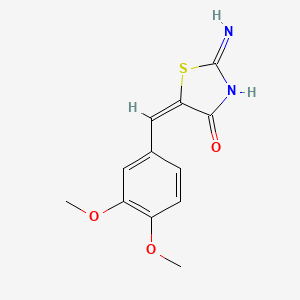
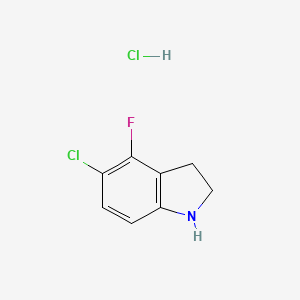
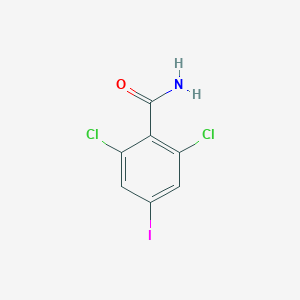
![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
